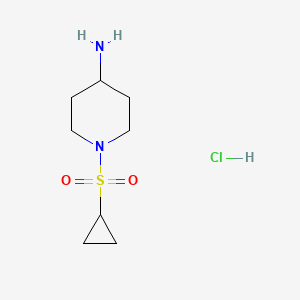

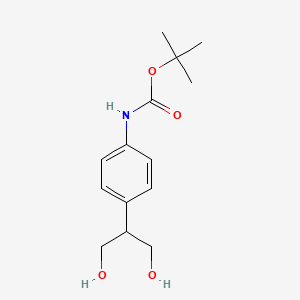

![molecular formula C9H7BrN6 B1526457 1-(5-méthyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-4-bromo-1H-pyrazole CAS No. 1183375-09-8](/img/structure/B1526457.png)

1-(5-méthyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-4-bromo-1H-pyrazole

Vue d'ensemble

Description

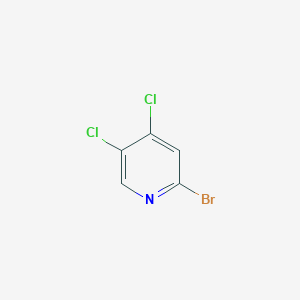

4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole is a useful research compound. Its molecular formula is C9H7BrN6 and its molecular weight is 279.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de composés hétérocycliques

Les composés hétérocycliques sont cruciaux en chimie médicinale en raison de leurs activités biologiques. Le noyau triazolopyrimidine du composé en question se retrouve souvent dans les molécules bioactives. Sa synthèse peut être réalisée par des méthodes écologiques telles que les réactions sous micro-ondes, sans catalyseur, ce qui est important pour le développement de méthodologies durables .

Activité biologique

La partie triazolopyrimidine est connue pour présenter une gamme d'activités biologiques. Elle peut agir comme un agoniste inverse pour certains récepteurs et comme un inhibiteur pour des enzymes comme JAK1 et JAK2. Ces propriétés la rendent précieuse pour le traitement de maladies telles que les troubles cardiovasculaires, le diabète de type 2 et les troubles hyperprolifératifs .

Applications en science des matériaux

Les composés ayant une structure triazolopyrimidine ont des applications en science des matériaux. Ils peuvent être utilisés dans le développement de nouveaux matériaux avec des propriétés spécifiques, ce qui pourrait avoir un impact sur diverses industries, allant de l'électronique à la pharmaceutique .

Synthèse de dérivés du pyrazole

Les dérivés du pyrazole constituent une classe importante de N-hétérocycles présentant des propriétés synthétiques, biologiques et photophysiques diverses. Le groupe bromopyrazole présent dans le composé peut être utilisé comme matière première pour la synthèse de dérivés du pyrazole structurellement divers, qui sont précieux dans les domaines biologique, physico-chimique et industriel .

Formation de bipyrazoles

La partie bromopyrazole peut être utilisée dans la préparation de 1,4′-bipyrazoles. Ces composés ont leur propre ensemble d'applications et peuvent être utilisés pour former des complexes hexacoordinés solides, qui sont importants en chimie de coordination .

Cibles thérapeutiques

Les caractéristiques structurales du composé en font un candidat potentiel pour cibler des protéines spécifiques impliquées dans les troubles métaboliques. Par exemple, il pourrait être conçu pour cibler les protéines de liaison aux acides gras (FABP), qui sont reconnues comme des cibles thérapeutiques pour des troubles tels que la dyslipidémie, la maladie coronarienne et le diabète .

Mécanisme D'action

Target of Action

The primary target of “4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole” is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the uncontrolled cell division that characterizes cancer .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle, a biochemical pathway that regulates cell division . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division .

Pharmacokinetics

The compound’s effectiveness against various cell lines suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound’s inhibition of CDK2 leads to significant cytotoxic activities against various cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .

Propriétés

IUPAC Name |

7-(4-bromopyrazol-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN6/c1-6-2-8(15-4-7(10)3-12-15)16-9(14-6)11-5-13-16/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLJEWDQKGQCLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1)N3C=C(C=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol](/img/structure/B1526380.png)

![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine](/img/structure/B1526389.png)